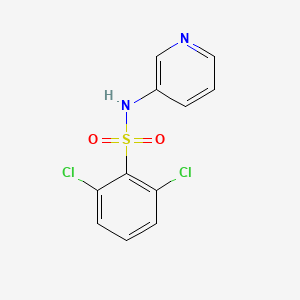

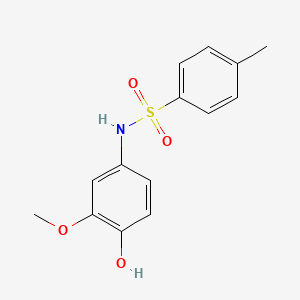

![molecular formula C18H20N2O3S B5717456 N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)

N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” is a chemical compound. It’s also known as “Saflufenacil Metabolite M800H35” and has an empirical formula of C11H14ClFN4O4S . It’s also related to "N-cyclopentyl-4-[methyl(methylsulfonyl)amino]benzamide".

Synthesis Analysis

The synthesis of similar compounds often involves a two-step synthetic route. For example, the synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide, an important intermediate in the production of Pigment Yellow 181, involves a two-step reaction with isolation of N-(4-carbamoylphenyl)-4-nitrobenzamide as an intermediate .科学的研究の応用

Glucokinase Activation

Benzamide derivatives, including “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide”, have been studied as potential glucokinase activators . Glucokinase plays a key role in carbohydrate metabolism and the regulation of glucose homeostasis. Therefore, these compounds could have potential applications in the treatment of diabetes .

Treatment of Gastroesophageal Reflux Disease

Some benzamide derivatives have been used in the treatment of gastroesophageal reflux disease . Although “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” has not been specifically studied for this application, its structural similarity to these compounds suggests potential efficacy .

Inhibition of Hepatitis B Virus Nucleocapsid Assembly

Benzamide derivatives have been found to inhibit the assembly of hepatitis B virus nucleocapsids . This suggests that “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” could potentially be used in antiviral therapies .

Anti-inflammatory Activity

Nitro benzamide derivatives have been evaluated for their in vitro anti-inflammatory activity . Given the structural similarities, “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” may also possess anti-inflammatory properties .

Antimicrobial and Antibiofilm Actions

The compound “N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine”, which shares a similar structure with “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide”, has shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . This suggests that “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” could also have potential applications in this area .

Antioxidant Effect

The same compound “N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine” has also demonstrated antioxidant effects . This suggests that “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” might also possess antioxidant properties .

特性

IUPAC Name |

4-(benzenesulfonamido)-N-cyclopentylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-18(19-15-6-4-5-7-15)14-10-12-16(13-11-14)20-24(22,23)17-8-2-1-3-9-17/h1-3,8-13,15,20H,4-7H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTPAANCAZYQLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

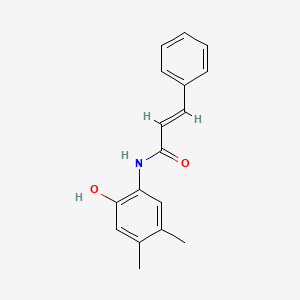

![methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5717392.png)

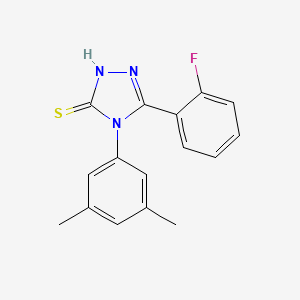

![2-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5717398.png)

![3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5717405.png)

![2-methoxybenzaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5717412.png)

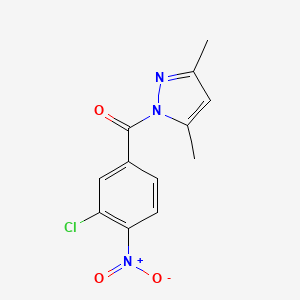

![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B5717420.png)

![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5717423.png)

![2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5717448.png)

![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)